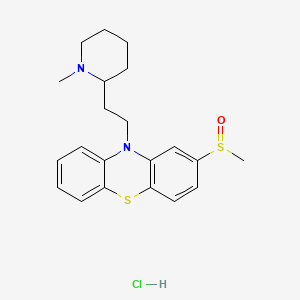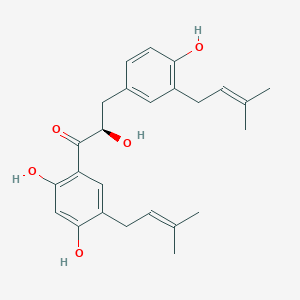
1-(2,2,2-Trifluoroethoxy)-2-ethoxyethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2,2-Trifluoroethoxy)-2-ethoxyethane is an organic compound characterized by the presence of both trifluoroethoxy and ethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2,2-Trifluoroethoxy)-2-ethoxyethane typically involves the reaction of 2,2,2-trifluoroethanol with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium or potassium hydroxide, which acts as a catalyst. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2,2,2-trifluoroethanol attacks the ethylene oxide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out at elevated temperatures and pressures to enhance the reaction rate and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,2,2-Trifluoroethoxy)-2-ethoxyethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroethoxy or ethoxy groups are replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, nucleophilic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, amines.
Applications De Recherche Scientifique
1-(2,2,2-Trifluoroethoxy)-2-ethoxyethane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its unique chemical properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of 1-(2,2,2-Trifluoroethoxy)-2-ethoxyethane involves its interaction with various molecular targets and pathways. The compound’s trifluoroethoxy group can participate in hydrogen bonding and electrostatic interactions, influencing the activity of enzymes and proteins. Additionally, the ethoxy group can enhance the compound’s solubility and bioavailability, making it a valuable tool in biochemical studies.
Comparaison Avec Des Composés Similaires
1-(2,2,2-Trifluoroethoxy)-2-ethoxyethane can be compared with other similar compounds, such as:
Bis(2,2,2-trifluoroethoxy)methane: Similar in structure but contains two trifluoroethoxy groups instead of one.
2,2,2-Trifluoroethanol: Contains only the trifluoroethoxy group without the ethoxy group.
Ethylene glycol: Contains two ethoxy groups without the trifluoroethoxy group.
The uniqueness of this compound lies in its combination of both trifluoroethoxy and ethoxy groups, providing a balance of chemical reactivity and solubility that is not found in the other compounds.
Propriétés
Formule moléculaire |
C6H11F3O2 |
|---|---|
Poids moléculaire |
172.15 g/mol |
Nom IUPAC |
2-(2-ethoxyethoxy)-1,1,1-trifluoroethane |
InChI |
InChI=1S/C6H11F3O2/c1-2-10-3-4-11-5-6(7,8)9/h2-5H2,1H3 |
Clé InChI |
IJGQAWNPGQNIRL-UHFFFAOYSA-N |
SMILES canonique |
CCOCCOCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


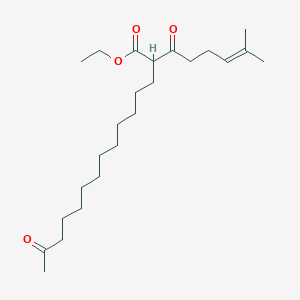
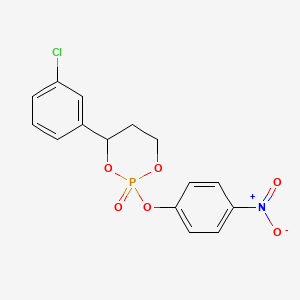

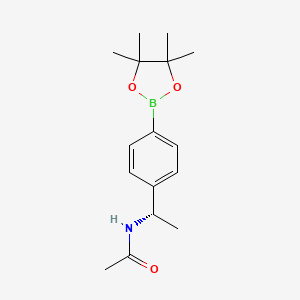
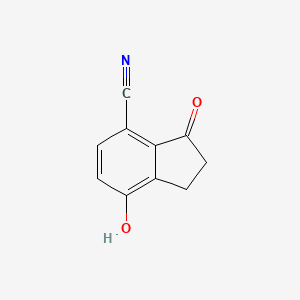


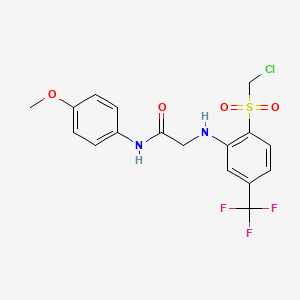
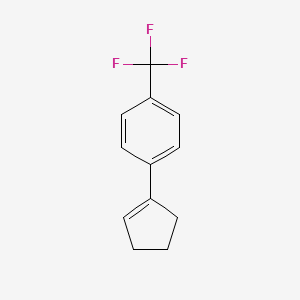
![3-Amino-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B14081746.png)
![7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-methoxy-4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081748.png)
![2-(2-(Dimethylamino)ethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081750.png)
